Sniper(abl)-013

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H52F3N7O8 |

|---|---|

Molecular Weight |

839.9 g/mol |

IUPAC Name |

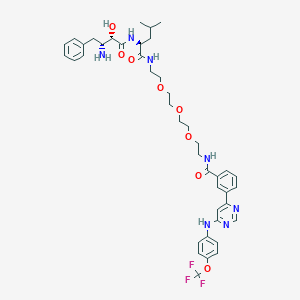

N-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C42H52F3N7O8/c1-28(2)23-36(52-41(56)38(53)34(46)24-29-7-4-3-5-8-29)40(55)48-16-18-58-20-22-59-21-19-57-17-15-47-39(54)31-10-6-9-30(25-31)35-26-37(50-27-49-35)51-32-11-13-33(14-12-32)60-42(43,44)45/h3-14,25-28,34,36,38,53H,15-24,46H2,1-2H3,(H,47,54)(H,48,55)(H,52,56)(H,49,50,51)/t34-,36+,38+/m1/s1 |

InChI Key |

QPZIGDUURVIUPV-IJDZGJQBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCOCCNC(=O)C1=CC=CC(=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=CC(=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C(C(CC4=CC=CC=C4)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Takedown of a Cancer Driver: A Technical Guide to the Mechanism of Action of Sniper(abl)-013

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Sniper(abl)-013, a novel targeted protein degrader specifically designed to eliminate the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapeutics.

Core Concept: Targeted Protein Degradation via SNIPER Technology

This compound is a "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER), a class of heterobifunctional molecules engineered to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively destroy proteins of interest.[1]

Unlike traditional enzyme inhibitors that merely block a protein's function, SNIPER molecules trigger the irreversible degradation of the target protein. This compound is composed of two key moieties joined by a chemical linker:

-

A targeting ligand: GNF5, an allosteric inhibitor that specifically binds to the myristoyl pocket of the ABL kinase domain of the BCR-ABL protein.[][3]

-

An E3 ligase recruiting ligand: Bestatin, a ligand for the inhibitor of apoptosis proteins (IAPs), which function as E3 ubiquitin ligases.[][3]

This dual-binding capacity allows this compound to act as a molecular bridge, bringing the BCR-ABL protein into close proximity with an IAP E3 ligase, such as cellular IAP1 (cIAP1) and X-linked IAP (XIAP).[4][5] This induced proximity facilitates the transfer of ubiquitin molecules to the BCR-ABL protein, marking it for destruction by the proteasome.

Quantitative Efficacy of this compound

The efficacy of this compound in inducing the degradation of BCR-ABL has been quantitatively assessed in the human CML cell line K562, which endogenously expresses the BCR-ABL protein.

| Compound | Target Protein | Cell Line | DC50 (µM) | Reference |

| This compound | BCR-ABL | K562 | 20 | [] |

| SNIPER(ABL)-049 (Imatinib-Bestatin) | BCR-ABL | K562 | 100 | [1] |

| SNIPER(ABL)-015 (GNF5-MV1) | BCR-ABL | K562 | 5 | [1] |

| SNIPER(ABL)-024 (GNF5-LCL161 derivative) | BCR-ABL | K562 | 5 | [1] |

| SNIPER(ABL)-019 (Dasatinib-MV1) | BCR-ABL | K562 | 0.3 | [1] |

| SNIPER(ABL)-039 (Dasatinib-LCL161 derivative) | BCR-ABL | K562 | 0.01 | [3] |

DC50: The concentration of the compound required to induce 50% degradation of the target protein.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Mechanism of this compound-induced BCR-ABL degradation.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

Cell Culture

-

Cell Line: K562 (human chronic myeloid leukemia cell line).

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged every 2-3 days to maintain a density of 2 x 10^5 to 1 x 10^6 cells/mL.

Western Blotting for BCR-ABL Degradation

This protocol outlines the procedure for assessing the levels of BCR-ABL protein following treatment with this compound.

Caption: A representative workflow for Western blot analysis.

-

Cell Treatment: K562 cells are seeded and treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ABL (to detect BCR-ABL). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: To ensure equal protein loading, the membrane is also probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.

Analysis of Downstream Signaling

To assess the functional consequence of BCR-ABL degradation, the phosphorylation status of key downstream signaling proteins, STAT5 and CrkL, is examined by Western blotting using phospho-specific antibodies. The protocol is similar to that described in section 4.2, with the use of primary antibodies specific for phosphorylated STAT5 (p-STAT5) and phosphorylated CrkL (p-CrkL). Total STAT5 and CrkL levels are also measured as controls.

Cell Proliferation Assay (WST-8 Assay)

The effect of this compound on the proliferation of CML cells is evaluated using a WST-8 assay.

-

Cell Seeding: K562 cells are seeded in a 96-well plate.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a defined period (e.g., 72 hours).

-

WST-8 Reagent Addition: WST-8 reagent is added to each well and the plate is incubated for 2-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

This compound represents a promising strategy for the treatment of CML by effectively inducing the degradation of the oncoprotein BCR-ABL. Its mechanism of action, which involves the recruitment of IAP E3 ligases to the target protein, leads to the suppression of downstream pro-proliferative signaling pathways. The data and protocols presented in this guide provide a comprehensive overview for researchers working to advance the field of targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of GNF5 in SNIPER(abl)-013: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the critical role of GNF5 as the target-binding ligand within the novel protein degrader, SNIPER(abl)-013. SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) represent a class of heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. In the context of this compound, GNF5 is instrumental in selectively targeting the oncogenic BCR-ABL fusion protein for degradation, offering a promising therapeutic strategy for chronic myeloid leukemia (CML).

Introduction to this compound and GNF5

This compound is a proteolysis-targeting chimera (PROTAC) that conjugates GNF5, an allosteric inhibitor of the ABL kinase, to Bestatin, a ligand for the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase, via a chemical linker.[1][2] The primary function of GNF5 within this construct is to act as the "warhead," selectively binding to the BCR-ABL protein.[2] This binding event initiates the formation of a ternary complex between BCR-ABL, this compound, and the cellular E3 ligase cIAP1.[3] This proximity induces the polyubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.[1][4]

GNF5 is a non-ATP competitive inhibitor that binds to the myristate-binding pocket of the ABL kinase domain.[5][6] This allosteric binding mode provides a high degree of selectivity for ABL kinases. By incorporating GNF5 into the SNIPER platform, its inhibitory activity is repurposed to trigger the complete removal of the BCR-ABL protein, a more definitive and potentially more durable therapeutic outcome than simple enzyme inhibition.

Quantitative Data Summary

The efficacy of this compound and the activity of its core components have been quantified through various in vitro assays. The data presented below summarizes key metrics for this compound and related compounds.

| Compound | ABL Inhibitor | IAP Ligand | DC50 (BCR-ABL Degradation) | IC50 (ABL Kinase Inhibition) | Reference(s) |

| This compound | GNF5 | Bestatin | 20 µM | - | [1][2] |

| SNIPER(abl)-015 | GNF5 | MV-1 | 5 µM | - | [4] |

| SNIPER(abl)-024 | GNF5 | LCL161 derivative | 5µM | - | [7][8] |

| GNF5 (standalone) | - | - | - | 220 nM (wild-type Abl) | [5][9] |

| SNIPER(abl)-019 | Dasatinib | MV-1 | 0.3 µM | - | [1] |

| SNIPER(abl)-044 | HG-7-85-01 | Bestatin | 10 µM | - | [1] |

| SNIPER(abl)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM | - | [4] |

| SNIPER(abl)-039 | Dasatinib | LCL161 derivative | 10 nM | 0.54 nM | [4][10] |

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound, driven by the GNF5-mediated targeting of BCR-ABL, is a multi-step process that ultimately leads to the suppression of downstream oncogenic signaling.

Constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, leading to the activation of multiple signaling pathways that drive CML pathogenesis, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways promote cell proliferation and survival. By inducing the degradation of BCR-ABL, this compound effectively shuts down these oncogenic signals.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role and efficacy of GNF5 in this compound.

Cell Culture

-

Cell Line: K562 (human chronic myeloid leukemia cell line, ATCC CCL-243), which endogenously expresses the BCR-ABL fusion protein.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cell density is maintained between 1 x 105 and 1 x 106 cells/mL.

Western Blotting for BCR-ABL Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of BCR-ABL protein following treatment with this compound.

-

Cell Seeding and Treatment: Seed K562 cells in 6-well plates at a density of 5 x 105 cells/well. Allow cells to adhere and grow for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for a specified time (e.g., 6, 12, 24 hours). A vehicle control (DMSO) should be included.

-

Cell Lysis: After treatment, harvest cells by centrifugation. Wash the cell pellet with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against ABL (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software. Normalize BCR-ABL band intensity to the loading control.

Cell Viability Assay for DC50 Determination

The DC50 (half-maximal degradation concentration) is determined by measuring cell viability after treatment with the degrader. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

-

Cell Seeding: Seed K562 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of this compound and determine the DC50 value using a non-linear regression curve fit.

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of BCR-ABL.

-

Immunoprecipitation of BCR-ABL: Lyse K562 cells treated with this compound and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours prior to harvesting) to allow ubiquitinated proteins to accumulate. Incubate the cell lysate with an anti-ABL antibody conjugated to protein A/G beads to immunoprecipitate BCR-ABL.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blotting for Ubiquitin: Perform western blotting on the eluted proteins as described in section 4.2. Use a primary antibody that recognizes ubiquitin or polyubiquitin chains to detect the ubiquitination status of BCR-ABL. A smear or ladder of higher molecular weight bands above the BCR-ABL band indicates polyubiquitination.

Conclusion

GNF5 is the indispensable targeting component of this compound, directing this protein degrader to the oncogenic BCR-ABL kinase. Its allosteric binding to the myristate pocket of ABL ensures selective engagement, initiating a cascade of events that culminates in the proteasomal degradation of BCR-ABL. This mechanism of action, distinct from simple kinase inhibition, offers a powerful strategy to eliminate the root driver of CML. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug developers to understand and further investigate the therapeutic potential of GNF5-based protein degraders.

References

- 1. Ubiquitination Assay - Profacgen [profacgen.com]

- 2. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]

- 3. encodeproject.org [encodeproject.org]

- 4. seabass.mpipz.mpg.de [seabass.mpipz.mpg.de]

- 5. encodeproject.org [encodeproject.org]

- 6. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MG-132 | Cell Signaling Technology [cellsignal.com]

- 8. Identification of Ubiquitinated Proteins [labome.com]

- 9. Co-IP and ubiquitination assay [bio-protocol.org]

- 10. OUH - Protocols [ous-research.no]

Bestatin as an IAP Ligand in SNIPER Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various TPD approaches, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. A specific class of PROTACs, known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) , leverages the cellular machinery of Inhibitor of Apoptosis (IAP) proteins as E3 ubiquitin ligases to induce the degradation of specific proteins of interest (POIs).

This technical guide provides an in-depth exploration of Bestatin, a classical aminopeptidase inhibitor, and its pivotal role as an IAP ligand in the foundational development and application of SNIPER technology. We will delve into its mechanism of action, quantitative performance, key experimental protocols, and the strategic considerations for its use in drug discovery.

The SNIPER Mechanism: Hijacking IAP E3 Ligases

SNIPERs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (POI), a ligand that recruits an IAP E3 ligase, and a linker connecting the two. The IAP ligand is crucial for hijacking the cell's ubiquitin-proteasome system.

The primary IAP protein recruited by early SNIPERs is the cellular Inhibitor of Apoptosis Protein 1 (cIAP1).[1] cIAP1 possesses a C-terminal RING (Really Interesting New Gene) domain that functions as an E3 ubiquitin ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to a substrate protein. The binding of an IAP ligand, such as Bestatin, to the Baculovirus IAP Repeat (BIR3) domain of cIAP1 induces a critical conformational change.[2] This change promotes the dimerization of the RING domain, activating its E3 ligase activity and triggering a ubiquitination cascade.[1][2]

The SNIPER molecule orchestrates the formation of a ternary complex between the POI and the activated cIAP1. This proximity induces the polyubiquitination of the POI, marking it for recognition and subsequent degradation by the 26S proteasome. A notable feature of this mechanism is that the binding of the IAP ligand also induces the autoubiquitination and subsequent degradation of cIAP1 itself, a phenomenon that can influence the duration and intensity of the degradation signal.[1]

References

An In-depth Technical Guide to Sniper(abl)-013: Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sniper(abl)-013, a first-generation Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the oncogenic BCR-ABL protein. This compound is a heterobifunctional molecule that conjugates the ABL kinase inhibitor GNF5 with the cellular inhibitor of apoptosis protein (cIAP) ligand Bestatin. By recruiting cIAP1 and the X-linked inhibitor of apoptosis protein (XIAP), this compound facilitates the ubiquitination and subsequent proteasomal degradation of BCR-ABL, offering a potential therapeutic strategy for chronic myelogenous leukemia (CML). This document details the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Introduction

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the primary driver of chronic myelogenous leukemia (CML). While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as acquired resistance and off-target effects persist. Targeted protein degradation has emerged as a promising alternative therapeutic modality. SNIPERs are a class of molecules that induce the degradation of target proteins by hijacking the cellular ubiquitin-proteasome system. This compound was developed as a proof-of-concept molecule to validate this approach for targeting BCR-ABL.

Structure and Chemical Properties

This compound is a chimeric molecule comprising three key components: a ligand for the target protein (GNF5), a ligand for an E3 ubiquitin ligase (Bestatin), and a chemical linker that connects the two.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C42H52F3N7O8 |

| Molecular Weight | 839.91 g/mol |

| SMILES | CC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=CC(=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C(C(CC4=CC=CC=C4)N)O |

| InChI | InChI=1S/C42H52F3N7O8/c1-28(2)23-36(52-41(56)38(53)34(46)24-29-7-4-3-5-8-29)40(55)48-16-18-58-20-22-59-21-19-57-17-15-47-39(54)31-10-6-9-30(25-31)35-26-37(50-27-49-35)51-32-11-13-33(14-12-32)60-42(43,44)45/h3-14,25-28,34,36,38,53H,15-24,46H2,1-2H3,(H,47,54)(H,48,55)(H,52,56)(H,49,50,51)/t34-,36+,38+/m1/s1 |

| InChI Key | QPZIGDUURVIUPV-IJDZGJQBSA-N |

Biological Activity

The primary biological function of this compound is to induce the degradation of the BCR-ABL protein. The efficacy of this degradation is quantified by the DC50 value, which represents the concentration of the compound required to reduce the level of the target protein by 50%.

Table 2: Biological Activity of this compound and Related Compounds

| Compound | ABL Inhibitor | IAP Ligand | DC50 for BCR-ABL Degradation (μM) |

| This compound | GNF5 | Bestatin | 20[1][2][3] |

| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5[3] |

| Sniper(abl)-044 | HG-7-85-01 | Bestatin | 10[3] |

| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3[3] |

| Sniper(abl)-033 | HG-7-85-01 | LCL161 derivative | 0.3[3] |

Mechanism of Action

This compound functions by forming a ternary complex between the BCR-ABL protein and an E3 ubiquitin ligase, specifically cIAP1 and XIAP. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.

Experimental Protocols

Cell Culture

-

Cell Line: K562 (human chronic myelogenous leukemia cell line).

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for BCR-ABL Degradation

This protocol is used to determine the DC50 value of this compound.

-

Cell Seeding: Seed K562 cells in a 6-well plate at a density of 1 x 10^6 cells/well.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20, 50, 100 μM) for 6 hours. A vehicle control (DMSO) should be included.

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ABL (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Quantify the band intensities using densitometry software.

-

Normalize the BCR-ABL band intensity to the loading control.

-

Calculate the percentage of BCR-ABL degradation relative to the vehicle control and determine the DC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation.

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound serves as a valuable chemical probe for studying the targeted degradation of BCR-ABL. While its potency is modest compared to later-generation SNIPERs and other PROTACs, its development was a critical step in validating the SNIPER technology for targeting oncoproteins. The data and protocols presented in this guide provide a foundation for researchers interested in the field of targeted protein degradation and the development of novel therapeutics for CML and other malignancies. Further optimization of the ABL inhibitor, IAP ligand, and linker components has led to the development of more potent BCR-ABL degraders, highlighting the modularity and potential of the SNIPER platform.

References

The SNIPER Platform: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the innovative technologies in this field is the Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) platform. SNIPERs are heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). This technical guide provides an in-depth overview of the SNIPER platform, including its core mechanism, quantitative data on key molecules, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.

SNIPER technology leverages the activity of Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases that includes cIAP1, cIAP2, and XIAP.[1] Unlike some other targeted protein degradation technologies that utilize different E3 ligases like von Hippel-Lindau (VHL) or Cereblon (CRBN), SNIPERs recruit IAPs to the target protein.[1] This unique mechanism of action not only induces the degradation of the POI but can also lead to the simultaneous degradation of the IAPs themselves, which can be advantageous in cancer therapy where IAPs are often overexpressed.

Core Mechanism of Action

The fundamental principle of the SNIPER platform lies in the creation of a ternary complex between the target protein (POI), the SNIPER molecule, and an IAP E3 ligase. The SNIPER molecule acts as a molecular bridge, consisting of three key components: a ligand that binds to the POI, a ligand that binds to the IAP, and a linker that connects these two ligands.

The formation of this ternary complex brings the E3 ligase in close proximity to the POI, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell.

A noteworthy aspect of the SNIPER mechanism is the differential degradation of IAPs. The binding of the IAP ligand component of the SNIPER can trigger the autoubiquitination and degradation of cIAP1. In contrast, the degradation of XIAP and the target protein typically requires the formation of the complete ternary complex.

Quantitative Data on SNIPER Molecules

The efficacy of SNIPER molecules is typically quantified by their half-maximal degradation concentration (DC50) or half-maximal inhibitory concentration (IC50) for protein degradation. The following tables summarize the reported quantitative data for several key SNIPER molecules targeting a range of proteins.

| SNIPER Molecule | Target Protein | IAP Ligand | Target Ligand | DC50 / IC50 | Cell Line | Reference |

| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | LCL161 derivative | 4-hydroxytamoxifen | DC50 = 3 nM | Breast cancer cells | [2] |

| IC50 = 0.097 µM | Not Specified | [1][3] | ||||

| SNIPER(BRD)-1 | BRD4 | LCL161 derivative | (+)-JQ1 | IC50 (cIAP1) = 6.8 nM | Not Specified | [4] |

| cIAP1 | IC50 (cIAP2) = 17 nM | [4] | ||||

| XIAP | IC50 (XIAP) = 49 nM | [4] | ||||

| SNIPER(ABL)-019 | BCR-ABL | MV-1 | Dasatinib | DC50 = 0.3 µM | Not Specified | [1] |

| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | HG-7-85-01 | DC50 = 0.3 µM | Not Specified | [1] |

| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | GNF5 | DC50 = 5 µM | Not Specified | [1] |

| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | Imatinib | DC50 = 10 µM | Not Specified | [1] |

Mandatory Visualizations

Signaling Pathway of SNIPER-mediated Protein Degradation

Caption: SNIPER-mediated protein degradation pathway.

Experimental Workflow for Evaluating SNIPER Activity

Caption: Experimental workflow for SNIPER evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of SNIPER molecules.

Western Blotting for Protein Degradation

This protocol is for assessing the degradation of a target protein in cultured cells following treatment with a SNIPER molecule.

Materials:

-

Cell culture medium and supplements

-

Adherent or suspension cells expressing the target protein

-

SNIPER compound stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the SNIPER compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

-

In-Cell Western™ Assay for Higher Throughput Analysis

This plate-based immunofluorescence assay provides a more quantitative and higher-throughput alternative to traditional western blotting for monitoring protein degradation.[5][6][7]

Materials:

-

96-well microplates

-

Adherent cells

-

SNIPER compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer

-

Primary antibodies (target protein and normalization control)

-

Fluorescently labeled secondary antibodies (e.g., IRDye®)

-

Plate reader capable of detecting fluorescence in the appropriate channels

Procedure:

-

Cell Seeding and Treatment:

-

Seed adherent cells in a 96-well plate and allow them to attach.

-

Treat cells with a serial dilution of the SNIPER compound.

-

-

Fixation and Permeabilization:

-

After treatment, fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

-

Immunostaining:

-

Block the cells with blocking buffer.

-

Incubate with primary antibodies against the target protein and a normalization control protein (e.g., tubulin).

-

Wash the wells.

-

Incubate with fluorescently labeled secondary antibodies.

-

Wash the wells.

-

-

Imaging and Analysis:

-

Scan the plate using a compatible plate reader.

-

Quantify the fluorescence intensity for both the target and normalization proteins.

-

Calculate the normalized target protein levels for each treatment condition.

-

Ubiquitination Assay

This assay is used to confirm that the SNIPER-induced protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

-

Cells treated with SNIPER and a proteasome inhibitor (e.g., MG132)

-

Lysis buffer

-

Antibody for immunoprecipitation of the target protein

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Anti-ubiquitin antibody for western blotting

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the SNIPER compound in the presence or absence of a proteasome inhibitor (e.g., MG132) for a few hours.

-

Lyse the cells as described in the western blot protocol.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.

-

Cell Viability Assay (MTT/MTS)

This assay measures the effect of SNIPER-induced protein degradation on cell viability and proliferation.[8][9][10]

Materials:

-

Cells

-

96-well plates

-

SNIPER compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate.

-

Treat cells with a range of concentrations of the SNIPER compound for a specified period (e.g., 72 hours).

-

-

Assay:

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Apoptosis Assay by Flow Cytometry

This assay determines if the SNIPER-induced cell death occurs via apoptosis.[11][12][13][14]

Materials:

-

Cells treated with SNIPER

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with the SNIPER compound.

-

Harvest both adherent and floating cells.

-

-

Staining:

-

Wash the cells with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Conclusion

The SNIPER platform represents a versatile and potent technology for targeted protein degradation. By recruiting IAP E3 ligases, SNIPERs offer a distinct mechanism of action with potential advantages in certain therapeutic contexts, particularly in oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers interested in exploring and utilizing the SNIPER platform for their specific research and therapeutic goals. As our understanding of the intricacies of linkerology and ternary complex formation continues to grow, the design and application of novel and more effective SNIPER molecules hold great promise for the future of targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SNIPER(ER)-87 | Active Degraders: R&D Systems [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cell viability assays | Abcam [abcam.com]

- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the Discovery and Development of IAP-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, mechanism of action, and development of Inhibitor of Apoptosis (IAP) protein-based Proteolysis Targeting Chimeras (PROTACs). IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), represent a significant advancement in the field of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins.[1][2]

Introduction: The Dawn of Targeted Protein Degradation with IAPs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules revolutionizing drug discovery.[2] They operate by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

While E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) have been extensively used in PROTAC design, the Inhibitor of Apoptosis (IAP) family of proteins has emerged as a compelling alternative.[1][4] The IAP family includes members such as c-IAP1, c-IAP2, and XIAP, which are E3 ubiquitin ligases often overexpressed in cancer cells, making them attractive targets for therapeutic intervention.[1] The development of PROTACs that recruit IAP E3 ligases, known as SNIPERs, has expanded the toolkit for targeted protein degradation, providing a strategy to overcome potential resistance mechanisms associated with CRBN or VHL-based PROTACs.[5]

The first small molecule-based PROTACs recruiting IAPs were developed by linking IAP ligands, such as methyl-ubenimex (bestatin), to ligands for target proteins.[1][6] Since then, the field has rapidly evolved with the development of higher-affinity IAP ligands like LCL-161 and MV1 derivatives, leading to more potent and efficient SNIPERs.[1]

Mechanism of Action: Hijacking the IAP Pathway

IAP-based PROTACs function by inducing proximity between an IAP E3 ligase and a target protein. This induced proximity leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

A unique aspect of the mechanism for many IAP-based PROTACs is the dual degradation effect. The IAP ligand component of the PROTAC can induce the auto-ubiquitination and subsequent degradation of cIAP1.[1] Simultaneously, the formation of the ternary complex (IAP-PROTAC-Target) is required for the degradation of the target protein and, in some cases, other IAPs like XIAP.[1]

The native function of IAP proteins is to regulate apoptosis, primarily by inhibiting caspases and modulating NF-κB signaling.[7][8] By recruiting IAPs, SNIPERs not only degrade a specific target but can also sensitize cancer cells to apoptosis, offering a potential dual therapeutic benefit.

Quantitative Data on IAP-based PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable).[9][10] The following tables summarize quantitative data for several representative IAP-based PROTACs targeting various proteins implicated in disease.

Table 1: IAP-based PROTACs Targeting Androgen Receptor (AR)

| PROTAC Name | AR Ligand | IAP Ligand | DC₅₀ | Dₘₐₓ | Cell Line | Reference |

|---|

| SNIPER-1 | AR Antagonist | Bestatin derivative | ~3 µM | Not specified | PC cells |[1] |

Table 2: IAP-based PROTACs Targeting BCL-XL

| PROTAC Name | BCL-XL Ligand | IAP Ligand | DC₅₀ | Dₘₐₓ | Cell Line | Reference |

|---|

| Compound 8a | ABT-263 derivative | IAP antagonist 1 | < 100 nM | > 90% | MyLa 1929 |[5] |

Table 3: IAP-based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)

| PROTAC Name | BTK Ligand | IAP Ligand | DC₅₀ | Dₘₐₓ | Cell Line | Reference |

|---|---|---|---|---|---|---|

| SNIPER-12 | Aminopyrazole | LCL-161 derivative | 182 ± 57 nM | > 80% | THP-1 | [1] |

| SNIPER-13 | Aminopyrazole | LCL-161 derivative | > 1 µM | Not significant | THP-1 |[1] |

Table 4: IAP-based PROTACs Targeting CDK4/6

| PROTAC Name | CDK4/6 Ligand | IAP Ligand | DC₅₀ | Dₘₐₓ | Cell Line | Reference |

|---|---|---|---|---|---|---|

| SNIPER-14 | Palbociclib | Bestatin | Not effective | Not effective | Not specified | [1] |

| SNIPER-19 | Palbociclib | LCL-161 derivative | < 100 nM | > 77% | MM.1S | [1] |

| SNIPER-20 | Palbociclib | LCL-161 derivative | < 100 nM | > 77% | MM.1S |[1] |

Key Experimental Protocols in IAP-based PROTAC Development

The development and validation of an IAP-based PROTAC involves a series of critical experiments to assess its binding, degradation efficacy, mechanism of action, and cellular effects.

Protocol 4.1: Binary Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD) of the PROTAC to the isolated target protein (POI) and the IAP E3 ligase.

Methodology:

-

Protein Preparation: Express and purify recombinant POI and the relevant IAP protein domain (e.g., BIR3 domain). Ensure proteins are correctly folded and in a suitable buffer (e.g., PBS or HEPES).

-

Sample Preparation: Prepare a solution of the protein (typically in the calorimeter cell) at a concentration 10-50 times the expected KD. Prepare a solution of the PROTAC (in the injection syringe) at a concentration 10-15 times that of the protein.

-

Titration: Perform a series of small, sequential injections of the PROTAC solution into the protein solution in the ITC instrument at a constant temperature.

-

Data Acquisition: Measure the heat released or absorbed after each injection. The raw data is a series of peaks corresponding to each injection.

-

Data Analysis: Integrate the peaks to determine the heat change per injection. Plot this against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[11]

Protocol 4.2: Cellular Target Protein Degradation by Western Blot

Objective: To quantify the dose-dependent degradation of the target protein in cells treated with the PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MM.1S, THP-1) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the IAP-based PROTAC for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[12]

Protocol 4.3: Confirmation of Proteasome-Dependent Degradation

Objective: To verify that the observed protein degradation is mediated by the proteasome.

Methodology:

-

Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG-132 or Carfilzomib) for 1-2 hours.

-

PROTAC Addition: Add the IAP-based PROTAC at a concentration known to induce significant degradation (e.g., 3-5 times its DC₅₀) to the pre-treated cells. Co-incubate for the desired duration.

-

Controls: Include controls for vehicle only, PROTAC only, and proteasome inhibitor only.

-

Analysis: Harvest the cells and perform a Western blot as described in Protocol 4.2.

-

Interpretation: If the PROTAC-induced degradation of the POI is rescued (i.e., protein levels are restored) in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.[13]

Protocol 4.4: Cellular Viability Assessment using CellTiter-Glo®

Objective: To determine the effect of POI degradation on cell proliferation and viability.

Methodology:

-

Cell Plating: Seed cells in a 96-well opaque-walled plate at a suitable density.

-

Compound Treatment: Treat the cells with a serial dilution of the IAP-based PROTAC, the parent inhibitor, and appropriate controls.

-

Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).

-

Assay: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of viability against the compound concentration. Calculate the IC₅₀ or GI₅₀ value.[14]

Challenges and Future Perspectives

The development of IAP-based PROTACs has opened new avenues for targeting proteins previously considered "undruggable." However, challenges remain. The ubiquitous expression of some IAP proteins raises potential concerns for on-target toxicity in normal tissues.[15] Furthermore, the complexity of the ternary complex formation, linker optimization, and achieving favorable pharmacokinetic properties requires significant medicinal chemistry efforts.[14]

Future research will likely focus on:

-

Developing Novel IAP Ligands: Creating ligands that selectively recruit specific IAP family members or those with tissue-restricted expression could enhance the therapeutic window.[16]

-

Expanding the E3 Ligase Toolbox: While cIAP1 and XIAP are the most studied, exploring the utility of other IAP family members could overcome resistance and provide tissue-specific degradation.[5]

-

Structural Biology: Elucidating more crystal structures of POI-PROTAC-IAP ternary complexes will provide invaluable insights for the rational, structure-based design of next-generation SNIPERs.[11]

-

Clinical Translation: As more IAP antagonists enter clinical trials, the safety and translational potential of modulating this pathway are becoming clearer, paving the way for IAP-based PROTACs to enter the clinic.[6][17]

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]

- 7. researchgate.net [researchgate.net]

- 8. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. escholarship.org [escholarship.org]

- 14. promegaconnections.com [promegaconnections.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of E3 Ligase Recruitment in SNIPER(abl)-013 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of SNIPER(abl)-013, a novel targeted protein degrader. We delve into the core mechanism of action, focusing on the critical role of E3 ligase recruitment in its function. This document outlines the molecular architecture of this compound, its targeted degradation of the BCR-ABL oncoprotein, and the specific involvement of the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases. Detailed experimental protocols for key validation assays are provided, alongside a summary of relevant quantitative data. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this compound's function and evaluation.

Introduction to this compound

This compound is a chimeric small molecule designed to specifically eliminate the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). It belongs to the class of molecules known as "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs). Unlike traditional kinase inhibitors that only block the enzymatic activity of their targets, this compound induces the complete degradation of the BCR-ABL protein through the ubiquitin-proteasome system.[1][2] This approach offers a potential advantage in overcoming drug resistance associated with kinase domain mutations.

The structure of this compound is tripartite, consisting of:

-

An ABL inhibitor moiety (GNF5) that specifically binds to the BCR-ABL protein.[1][3]

-

An IAP ligand (Bestatin) that recruits an E3 ubiquitin ligase from the Inhibitor of Apoptosis Protein family.[1][3]

-

A linker that covalently connects the ABL inhibitor and the IAP ligand.[1][3]

Mechanism of Action: E3 Ligase Recruitment and Targeted Degradation

The primary function of this compound is to hijack the cell's natural protein disposal machinery to eliminate the BCR-ABL protein. This is achieved through the formation of a ternary complex between BCR-ABL, this compound, and an IAP E3 ligase.[2]

Signaling Pathway:

Caption: Mechanism of this compound-mediated BCR-ABL degradation.

The process unfolds as follows:

-

Binding to BCR-ABL: The GNF5 component of this compound binds to the myristate-binding site of the ABL kinase domain of the BCR-ABL protein.[4]

-

Recruitment of IAP E3 Ligase: The Bestatin moiety of this compound simultaneously binds to the BIR3 domain of an IAP E3 ligase, such as cellular IAP1 (cIAP1) or X-linked IAP (XIAP).

-

Ternary Complex Formation: This dual binding results in the formation of a stable ternary complex, bringing the BCR-ABL protein into close proximity with the IAP E3 ligase.

-

Ubiquitination: Within the ternary complex, the IAP E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein, forming a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated BCR-ABL protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

Quantitative Data

The efficacy of this compound and its components has been characterized by various quantitative measures.

| Parameter | Molecule | Target | Value | Reference(s) |

| DC50 | This compound | BCR-ABL | 20 µM | [3] |

| IC50 | GNF5 | Bcr-Abl | 0.22 µM | [1] |

| Ki | Bestatin | Aminopeptidase M | 4.1 x 10-6 M | |

| IC50 | Bestatin Analog (HAB-5A) | cIAP1 Degradation | 0.53 µM |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the function of this compound.

Disclaimer: The following protocols are illustrative examples based on standard molecular biology techniques. The exact conditions for this compound characterization may vary and are detailed in the primary literature.

Western Blot for BCR-ABL Degradation

This protocol is designed to assess the dose-dependent degradation of BCR-ABL in a cellular context.

Experimental Workflow:

Caption: Workflow for Western Blot analysis of BCR-ABL degradation.

Methodology:

-

Cell Culture: Culture K562 cells (a human CML cell line expressing BCR-ABL) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Seed K562 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for BCR-ABL (e.g., anti-c-Abl antibody) and a loading control (e.g., anti-β-actin antibody).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the BCR-ABL signal to the loading control.

In-Cell Ubiquitination Assay

This assay is used to confirm that the degradation of BCR-ABL is mediated by the ubiquitin-proteasome system.

Experimental Workflow:

Caption: Workflow for in-cell ubiquitination assay.

Methodology:

-

Cell Transfection: Co-transfect HEK293T cells with plasmids encoding for BCR-ABL and HA-tagged ubiquitin using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with this compound and/or a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor will prevent the degradation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute the lysate with a non-denaturing buffer.

-

Immunoprecipitation: Immunoprecipitate BCR-ABL from the cell lysates using an anti-BCR-ABL antibody conjugated to agarose beads overnight at 4°C.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect ubiquitinated BCR-ABL and an anti-BCR-ABL antibody to confirm the immunoprecipitation of the target protein. An increase in the HA-tagged high molecular weight smear upon treatment with this compound indicates increased ubiquitination of BCR-ABL.

Conclusion

This compound represents a promising therapeutic strategy for CML by inducing the targeted degradation of the oncogenic driver protein, BCR-ABL. Its mechanism of action, centered on the recruitment of IAP E3 ligases, highlights the potential of targeted protein degradation as a powerful modality in drug discovery. The experimental protocols and quantitative data presented in this guide provide a framework for the evaluation and further development of SNIPER technology for cancer therapy and other diseases. The continued investigation into the nuances of E3 ligase recruitment and ternary complex formation will be crucial for optimizing the design of next-generation protein degraders.

References

A Technical Guide to Targeted Protein Degradation: Theoretical Advantages Over Conventional Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutic Intervention

For decades, the dominant paradigm in drug discovery has been occupancy-driven inhibition. This approach relies on small molecules designed to bind to the active or allosteric sites of pathogenic proteins, thereby blocking their function.[1][2] While this strategy has yielded numerous successful therapies, it is fraught with inherent limitations, including the need for high and sustained drug concentrations, the emergence of drug resistance, and the inability to target the vast majority of the proteome considered "undruggable."[1][3]

Targeted Protein Degradation (TPD) represents a revolutionary, event-driven approach that shifts the therapeutic goal from merely inhibiting a target protein to inducing its complete removal from the cell.[4] This is achieved using novel chemical entities, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, which harness the cell's own ubiquitin-proteasome system (UPS) to selectively tag and destroy proteins of interest (POIs).[5][6][7] This guide provides an in-depth technical overview of the core theoretical advantages of TPD over traditional inhibition, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Fundamental Mechanisms: Inhibition vs. Degradation

The profound differences in therapeutic potential between inhibitors and degraders stem directly from their distinct mechanisms of action.

-

Occupancy-Driven Inhibition: An inhibitor must bind to its target protein with high affinity and maintain a sufficient concentration to continuously occupy the active site to prevent substrate binding and downstream activity. The relationship is stoichiometric, and efficacy is directly tied to target occupancy.

-

Event-Driven Degradation: A degrader acts catalytically. It functions as a matchmaker, forming a temporary ternary complex between the target protein and an E3 ubiquitin ligase.[5][6] Once the complex is formed, the E3 ligase tags the target with a polyubiquitin chain, marking it for destruction by the 26S proteasome.[7] The degrader molecule can then dissociate and induce the degradation of multiple additional target proteins.[2][5]

Core Theoretical Advantages of Protein Degraders

The catalytic nature of TPD gives rise to several key advantages over traditional inhibition.

Enhanced Potency and Sustained Duration of Action

Because degraders act catalytically, substoichiometric concentrations can lead to the removal of a significant portion of the target protein pool.[5][8] This often results in picomolar to nanomolar cellular potencies (measured as DC50, the concentration for 50% degradation) that are significantly lower than the inhibitory potencies (IC50) of the parent ligands.[9][10] The effect is also more durable; once the protein is degraded, its function is abolished until the cell resynthesizes it, leading to a prolonged pharmacodynamic effect even after the degrader has been cleared.[9][11][12]

Elimination of All Protein Functions

Many proteins, particularly kinases, possess both catalytic and non-catalytic scaffolding functions.[4][8][13] An inhibitor may block the enzymatic activity but leave the protein intact, allowing it to continue participating in protein-protein interactions and scaffolding of signaling complexes.[8][13] This can lead to paradoxical signaling pathway activation.[13] Degraders, by contrast, eliminate the entire protein, thereby abrogating all of its functions.[4][8][9]

Overcoming Acquired Drug Resistance

A common mechanism of resistance to inhibitors involves mutations in the drug-binding site that reduce binding affinity. Since degraders do not need to bind with the high, sustained affinity required for inhibition, they can often successfully degrade mutated proteins that are resistant to their parent inhibitor ligand.[9][14][15] Degradation removes the mutated protein entirely, preventing it from signaling.

Improved Selectivity

The selectivity of a degrader is not solely dependent on the binding affinity of its warhead to the target. It is also governed by the ability to form a productive ternary complex with a specific E3 ligase.[16] This provides an additional layer of specificity. A degrader built from a pan-selective inhibitor warhead can be engineered to be highly selective for a single target if that target is the only one that can form a stable and productive ternary complex with the recruited E3 ligase.[10] Furthermore, tissue-specific expression of E3 ligases can be exploited to achieve tissue-selective protein degradation, potentially reducing systemic toxicity.[13]

Targeting the "Undruggable" Proteome

An estimated 85% of the human proteome lacks the well-defined active sites necessary for traditional inhibitor design and is thus considered "undruggable."[3] This includes scaffolding proteins and transcription factors.[7] Since degraders only require a binding site—not necessarily an active site—they can target this previously inaccessible portion of the proteome, opening up a vast new landscape of therapeutic targets.[7][8][9]

Quantitative Comparison: Degraders vs. Inhibitors

The theoretical advantages of degraders translate into measurable differences in potency and efficacy. The following table summarizes representative data comparing PROTAC degraders to their corresponding small molecule inhibitor counterparts for well-validated targets.

| Target | Compound Type | Potency Metric | Value | Cell Line | Key Advantage Demonstrated | Reference |

| HER2 | PROTAC 1 (Degrader) | IC50 (Proliferation) | 102 nM | SKBr3 | Greater Potency | [11] |

| Diastereomer 2 (Inhibitor Control) | IC50 (Proliferation) | 171 nM | SKBr3 | [11] | ||

| BET Family | MZ1 (PROTAC Degrader) | DC50 (BRD4 Degradation) | ~10-50 nM | HEK293T | Sub-stoichiometric Potency | [10] |

| JQ1 (Inhibitor) | IC50 (Binding) | 50-90 nM | Various | [10] | ||

| BTK | Reversible Covalent PROTAC (RC-3) | DC50 (Degradation) | <10 nM | MOLM-14 | Enhanced Potency & Selectivity | [17] |

| Ibrutinib (Inhibitor) | IC50 (Inhibition) | ~0.5 nM | Various | [17] |

Note: Direct comparison of IC50 and DC50 values should be interpreted with caution as they measure different biological endpoints (inhibition vs. degradation). The key takeaway is the profound biological effect achieved at low nanomolar concentrations with degraders.

Key Experimental Methodologies

Validating the efficacy and mechanism of protein degraders requires a suite of specialized assays.

Protocol: Western Blotting for Protein Degradation

This is the most common method for directly visualizing and quantifying the reduction in target protein levels.

Objective: To determine the DC50 and Dmax (maximum degradation) of a degrader compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the degrader compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE: Normalize lysate concentrations and boil in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to confirm equal loading.

-

Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the log of the degrader concentration and fit a dose-response curve to calculate the DC50 and Dmax.[18]

Protocol: NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of a degrader to its target protein, which is a prerequisite for degradation.

Objective: To quantify the intracellular target engagement of a degrader.

Methodology:

-

Cell Line Preparation: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and a HaloTag®-E3 ligase fusion protein.

-

Assay Plate Preparation: Plate the transfected cells into a 96-well white assay plate.

-

Compound Treatment: Treat the cells with the degrader compound across a range of concentrations.

-

Tracer and Substrate Addition: Add a fluorescently labeled tracer molecule that binds to the target protein and the NanoBRET™ substrate (furimazine).

-

BRET Measurement: Incubate for 2-4 hours at 37°C. Measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader.

-

Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The degrader competing with the tracer for target binding will cause a dose-dependent decrease in the BRET signal. Plot the BRET ratio against the log of the degrader concentration to determine the IC50 of target engagement.[2][19]

Conclusion and Future Outlook

Targeted protein degradation offers a powerful and versatile therapeutic modality with clear theoretical advantages over conventional inhibition. By hijacking the cell's natural disposal machinery, degraders can achieve greater potency and selectivity, provide a more durable response, eliminate all protein functions, and overcome mechanisms of drug resistance.[4][16] Furthermore, this technology opens the door to targeting the vast, previously undruggable proteome, heralding a new era in drug discovery.[7][8][20] While challenges in optimizing drug-like properties (e.g., molecular weight, permeability) remain, the rapid progress in the field, including the advancement of multiple degraders into clinical trials, underscores the transformative potential of TPD for treating a wide range of human diseases.[7][9][21]

References

- 1. PROTACs to address the challenges facing small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. researchgate.net [researchgate.net]

- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Degradation and PROTACs [worldwide.promega.com]

- 7. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]

- 9. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Advantages of Targeted Protein Degradation over Inhibition: a RTK Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. drughunter.com [drughunter.com]

- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 15. quora.com [quora.com]

- 16. revvity.com [revvity.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]

- 21. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]

Methodological & Application

Application Notes and Protocols: Measuring BCR-ABL Degradation After Sniper(abl)-013 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Targeted therapies, such as tyrosine kinase inhibitors (TKIs), have revolutionized CML treatment. However, resistance to TKIs remains a clinical challenge. Sniper(abl)-013 is a novel proteolysis-targeting chimera (PROTAC) designed to overcome this resistance by inducing the degradation of the BCR-ABL protein.[][2] This document provides detailed protocols for measuring the degradation of BCR-ABL and assessing the downstream cellular effects following treatment with this compound.

This compound is a heterobifunctional molecule that consists of the allosteric ABL inhibitor GNF-5 linked to the IAP ligand Bestatin.[][2][3] This design allows this compound to simultaneously bind to the BCR-ABL protein and an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP). This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[4][5][6][7][8]

These application notes will guide researchers through the essential techniques to quantify BCR-ABL protein and transcript levels, evaluate cell viability, and analyze the phosphorylation status of downstream signaling proteins.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant compounds.

Table 1: In Vitro Degradation and Activity of Sniper(abl) Compounds

| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 (BCR-ABL Degradation) | IC50 (Cell Viability) | Target Cell Line | Reference |

| This compound | GNF5 | Bestatin | 20 µM | Not explicitly found | K562 | [][2] |

| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 µM | Not explicitly found | Not specified | [9] |

| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 10 nM | Not explicitly found | K562 | [10] |

| GNF-5 (inhibitor only) | GNF5 | - | - | 220 nM (Biochemical IC50) | Ba/F3 p210 | [3] |

Table 2: Recommended Antibody Dilutions for Western Blotting